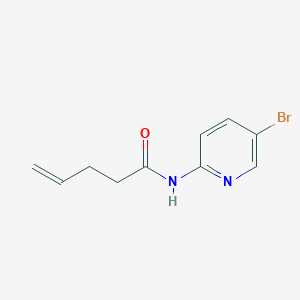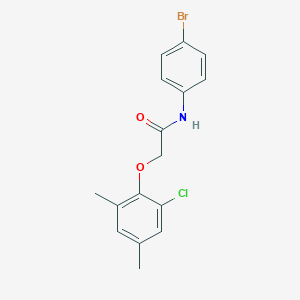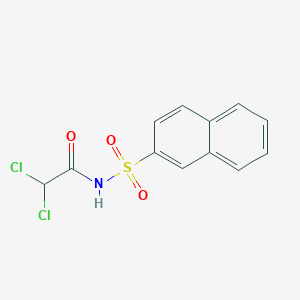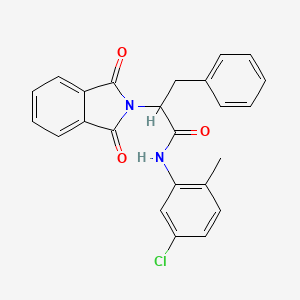![molecular formula C20H23NO2S2 B5117967 N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide](/img/structure/B5117967.png)
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide, also known as MMB-THC, is a synthetic cannabinoid that has gained attention in recent years due to its potential medicinal properties. This compound is structurally similar to Delta-9-tetrahydrocannabinol (THC), the main psychoactive component in cannabis, but with some key differences that make it a promising candidate for therapeutic use.
Mecanismo De Acción
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide interacts with the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain sensation, inflammation, and appetite. By binding to these receptors, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been found to have anti-tumor effects in certain types of cancer. It has also been shown to have neuroprotective properties, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide is that it is a synthetic compound, which means that it can be produced in a consistent and controlled manner. This is important for research purposes, as it allows for accurate dosing and reliable results. However, one limitation of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide is that it is not as well-studied as other cannabinoids such as THC and cannabidiol (CBD), which means that more research is needed to fully understand its potential therapeutic benefits.
Direcciones Futuras
There are several potential future directions for research on N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide. One area of interest is its potential as a treatment for neurodegenerative diseases, as early studies have shown promising results in this area. Another potential direction is investigating its anti-tumor effects in more detail, as this could lead to the development of new cancer treatments. Additionally, more research is needed to fully understand the biochemical and physiological effects of N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide, which could lead to the discovery of new therapeutic applications.
Métodos De Síntesis
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. One such method involves the reaction of 4-methylbenzyl chloride with 2-mercaptoethanol to form 2-[(4-methylbenzyl)thio]ethanol. This intermediate is then reacted with 4-(3-bromopropoxy)benzoic acid to form the final product, N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide.
Aplicaciones Científicas De Investigación
N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has been the subject of several scientific studies that have investigated its potential therapeutic applications. One such study found that N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has anti-inflammatory properties, which could make it a useful treatment for conditions such as arthritis and multiple sclerosis. Another study showed that N-{2-[(4-methylbenzyl)thio]ethyl}-4-(3-thietanyloxy)benzamide has analgesic effects, suggesting that it could be used as a pain reliever.
Propiedades
IUPAC Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(thietan-3-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S2/c1-15-2-4-16(5-3-15)12-24-11-10-21-20(22)17-6-8-18(9-7-17)23-19-13-25-14-19/h2-9,19H,10-14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTBBZXYECEQOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C2=CC=C(C=C2)OC3CSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]-4-(thietan-3-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-difluorophenyl)-5-[(5-methyl-2-pyrazinyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5117884.png)



![1-chloro-4-[4-(2-methoxy-4-methylphenoxy)butoxy]-2-methylbenzene](/img/structure/B5117907.png)
![2,4-dichloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5117927.png)
![N-(2-{1-[6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-piperidinyl}ethyl)acetamide](/img/structure/B5117933.png)
![3-benzyl-2-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5117939.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5117953.png)
![2-chloro-5-[5-({3-[2-(methoxycarbonyl)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B5117959.png)
![[3-(3-chlorobenzyl)-1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5117981.png)

![1-(2-{[1-adamantyl(methyl)amino]methyl}-9-benzyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanone dihydrochloride](/img/structure/B5118001.png)
![2,6-dichloro-N-dibenzo[b,d]furan-3-ylbenzamide](/img/structure/B5118005.png)